Methyl 4-(morpholin-4-yl)-3-nitrobenzoate
Overview
Description
Methyl 4-(morpholin-4-yl)-3-nitrobenzoate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(morpholin-4-yl)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group at the 3-position. This is followed by the substitution of the ester group with a morpholine ring. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors and automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(morpholin-4-yl)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(morpholin-4-yl)-3-aminobenzoate.
Reduction: Formation of 4-(morpholin-4-yl)-3-nitrobenzoic acid.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Methyl 4-(morpholin-4-yl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-(morpholin-4-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The nitro group and morpholine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(morpholin-4-yl)-3-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
4-(Morpholin-4-yl)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a morpholine ring but with different functional groups.
Uniqueness
Methyl 4-(morpholin-4-yl)-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the morpholine ring allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
methyl 4-morpholin-4-yl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)9-2-3-10(11(8-9)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZLCXOOZSLFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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